molecular formula C19H24BrN3O3 B11156144 ethyl 4-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}piperidine-1-carboxylate

ethyl 4-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}piperidine-1-carboxylate

Cat. No.: B11156144
M. Wt: 422.3 g/mol
InChI Key: DYYNVBVOTYVYMT-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound features a brominated indole moiety, which is often associated with enhanced biological activity.

Preparation Methods

The synthesis of ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting with the bromination of indole. The brominated indole is then reacted with a propanamide derivative to form the intermediate product. This intermediate is subsequently coupled with piperidine-1-carboxylate under specific reaction conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom may enhance the compound’s ability to interact with these targets, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoroindole derivatives: Known for their antiviral and anticancer properties.

    Indole-2-carboxylate derivatives: Studied for their antimicrobial activities. The uniqueness of ETHYL 4-[3-(5-BROMO-1H-INDOL-1-YL)PROPANAMIDO]PIPERIDINE-1-CARBOXYLATE lies in its specific structure, which combines the brominated indole moiety with a piperidine-1-carboxylate group, potentially leading to distinct biological activities.

Properties

Molecular Formula

C19H24BrN3O3

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 4-[3-(5-bromoindol-1-yl)propanoylamino]piperidine-1-carboxylate

InChI

InChI=1S/C19H24BrN3O3/c1-2-26-19(25)23-10-6-16(7-11-23)21-18(24)8-12-22-9-5-14-13-15(20)3-4-17(14)22/h3-5,9,13,16H,2,6-8,10-12H2,1H3,(H,21,24)

InChI Key

DYYNVBVOTYVYMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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